5-Benzyloxygramine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

5-Benzyloxygramine hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Es wird verwendet, um Protein-Protein-Wechselwirkungen und Proteinstabilisierung zu untersuchen.

Medizin: Es hat potenzielle antivirale Eigenschaften und wird auf seine Rolle bei der Stabilisierung von Virusproteinen untersucht.

Industrie: Es wird bei der Entwicklung von Pharmazeutika und anderen bioaktiven Verbindungen verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die N-terminale Domäne (N-NTD) von Nukleokapsidproteinen durch hydrophobe Wechselwirkungen stabilisiert. Diese Stabilisierung führt zu einer abnormalen Oligomerisierung des N-Proteins, was seine Funktion beeinträchtigt. Die Verbindung zielt auf spezifische hydrophobe Taschen auf der N-NTD ab, was zur Bildung nicht-nativer Protein-Protein-Wechselwirkungen führt .

Wirkmechanismus

Target of Action

5-Benzyloxygramine primarily targets the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . The N protein plays a crucial role in the replication cycle of the virus, making it an attractive target for antiviral drugs .

Mode of Action

This compound acts as an orthosteric stabilizer of protein-protein interactions (PPIs) within the N protein . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization , which impairs the function of the N protein .

Biochemical Pathways

It is known that the compound disrupts the normal functioning of the n protein, which is essential for the replication of coronaviruses . By inducing non-native PPIs and causing abnormal oligomerization of the N protein, this compound potentially disrupts the viral replication process .

Result of Action

The primary result of this compound’s action is the disruption of the normal function of the N protein in coronaviruses . This is achieved by inducing non-native PPIs and causing abnormal oligomerization of the N protein . These changes impair the N protein’s function, potentially inhibiting the replication of the virus .

Biochemische Analyse

Biochemical Properties

5-Benzyloxygramine has been found to interact with the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization, which has been confirmed in cellular studies .

Cellular Effects

In cellular contexts, this compound has been shown to induce non-native protein-protein interactions (PPIs) that impair N protein function .

Molecular Mechanism

The molecular mechanism of this compound involves its positioning in the dimeric N-NTD via hydrophobic contacts . It has a reversed orientation in SARS-CoV-2 N-NTD compared to the interfaces in MERS-CoV N-NTD . Despite the differences in sequence, this compound can accommodate a hydrophobic pocket in N-NTD to mediate a non-native PPI .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 5-Benzyloxygramine kann durch die Fischer-Indolsynthese hergestellt werden. Der Prozess beinhaltet die Reaktion von 5-Benzyloxyindol-3-carboxaldehyd mit Dimethylamin und Formaldehyd . Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Ethanol und eines Katalysators wie Salzsäure. Das Produkt wird dann durch Umkristallisation gereinigt.

Industrielle Herstellungsverfahren: In industriellen Umgebungen kann die Synthese von this compound die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Bildung von Nebenprodukten zu minimieren und die Ausbeute der gewünschten Verbindung zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Benzyloxygramine unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Es kann reduziert werden, um 5-Hydroxygramine zu bilden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Benzyloxygruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte:

Oxidation: Bildung von Oxiden.

Reduktion: Bildung von 5-Hydroxygramine.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 5-Hydroxygramine

- 5-Methoxygramine

- 5-Ethoxygramine

Vergleich: 5-Benzyloxygramine ist einzigartig in seiner Fähigkeit, die N-NTD von Nukleokapsidproteinen zu stabilisieren, eine Eigenschaft, die von seinen ähnlichen Verbindungen nicht geteilt wird. Während 5-Hydroxygramine und 5-Methoxygramine auch einige biologische Aktivitäten zeigen, haben sie nicht die gleichen proteinstabilisierenden Wirkungen wie this compound .

Eigenschaften

IUPAC Name |

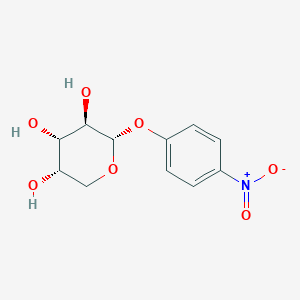

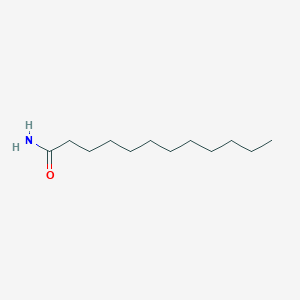

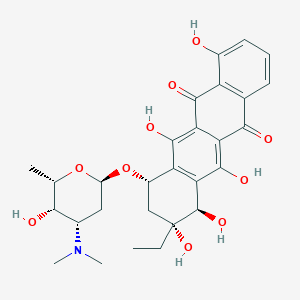

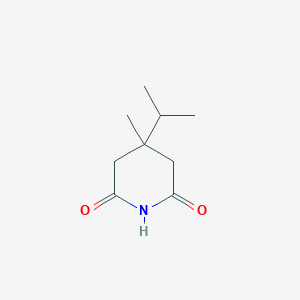

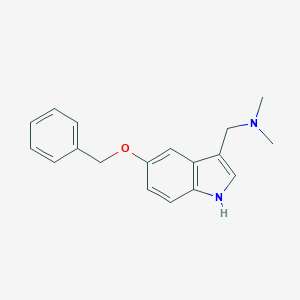

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVAILTNPOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162974 | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-97-0 | |

| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1453-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of 5-benzyloxygramine?

A1: this compound acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]

Q2: How does the structure of this compound relate to its activity as a 5-HT antagonist?

A2: Studies comparing various 5-HT analogs, including this compound, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of this compound for its interaction with 5-HT receptors.

Q3: Beyond its role as a 5-HT antagonist, does this compound exhibit any other notable activities?

A3: Recent research has uncovered a novel mechanism of action for this compound in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []

Q4: What experimental techniques have been used to study the interactions of this compound with its targets?

A4: Various experimental approaches have been employed to understand the interactions of this compound. These include:

- Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of this compound against 5-HT. [, ]

- X-ray Crystallography: This technique provided detailed structural information about the interaction between this compound and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]

- Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of this compound on N-NTD oligomerization. []

Q5: What are the potential implications of the newly discovered antiviral activity of this compound?

A5: The ability of this compound to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of this compound and its derivatives in the context of viral infections.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.